Cas no 1216523-22-6 (2-(3-Chlorophenyl)propan-2-amine hydrochloride)

2-(3-Chlorophenyl)propan-2-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chlorophenyl)propan-2-amine HCl
- 2-(3-Chlorophenyl)propan-2-amine hydrochloride
- 2-(3-chlorophenyl)propan-2-amine;hydrochloride
- 1-(3-Chlorophenyl)-1-methylethylamine HCl
- MFCD11870093
- SB76868
- DB-238927
- EN300-7357134
- CS-0442496
- 1216523-22-6
- SCHEMBL16321424
- 2-(3-Chlorophenyl)propan-2-aminehydrochloride
- F78691
- KS-6759
- AKOS015948222
-
- MDL: MFCD11870093
- インチ: 1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
- InChIKey: DPLPZZFTPMLUPT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C)(C)N.Cl
計算された属性
- せいみつぶんしりょう: 205.0425048g/mol
- どういたいしつりょう: 205.0425048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
2-(3-Chlorophenyl)propan-2-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88945-1g |
2-(3-chlorophenyl)propan-2-amine hydrochloride |
1216523-22-6 | 95% | 1g |
¥1048.0 | 2023-09-05 | |
TRC | C350720-100mg |
2-(3-Chlorophenyl)propan-2-amine Hydrochloride |
1216523-22-6 | 100mg |
$ 69.00 | 2023-04-18 | ||
TRC | C350720-1g |
2-(3-Chlorophenyl)propan-2-amine Hydrochloride |
1216523-22-6 | 1g |
$ 270.00 | 2023-04-18 | ||
Enamine | EN300-7357134-0.5g |
2-(3-chlorophenyl)propan-2-amine hydrochloride |
1216523-22-6 | 95.0% | 0.5g |
$90.0 | 2025-03-11 | |
Fluorochem | 069559-1g |
2-(3-Chlorophenyl)propan-2-amine hydrochloride |
1216523-22-6 | 1g |
£107.00 | 2022-03-01 | ||
Aaron | AR00HH0V-5g |
2-(3-Chlorophenyl)propan-2-amine HCl |
1216523-22-6 | 97% | 5g |
$786.00 | 2025-01-24 | |
Aaron | AR00HH0V-250mg |
2-(3-Chlorophenyl)propan-2-amine HCl |
1216523-22-6 | 97% | 250mg |
$111.00 | 2025-01-24 | |
1PlusChem | 1P00HGSJ-250mg |
2-(3-Chlorophenyl)propan-2-amine HCl |
1216523-22-6 | 98% | 250mg |
$51.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513163-1g |
2-(3-Chlorophenyl)propan-2-amine hydrochloride |
1216523-22-6 | 98% | 1g |
¥8526.00 | 2024-08-09 | |
1PlusChem | 1P00HGSJ-25g |
2-(3-Chlorophenyl)propan-2-amine HCl |
1216523-22-6 | 98% | 25g |
$1729.00 | 2025-02-28 |
2-(3-Chlorophenyl)propan-2-amine hydrochloride 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-(3-Chlorophenyl)propan-2-amine hydrochlorideに関する追加情報
Introduction to 2-(3-Chlorophenyl)propan-2-amine hydrochloride (CAS No: 1216523-22-6)
2-(3-Chlorophenyl)propan-2-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1216523-22-6, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of amine derivatives and has garnered attention due to its structural and pharmacological properties. The presence of a chlorophenyl group and a secondary amine functionality makes it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 2-(3-Chlorophenyl)propan-2-amine hydrochloride consists of a propyl chain with an amine group at the second carbon, attached to a phenyl ring substituted with a chlorine atom at the third position. This specific arrangement contributes to its unique electronic and steric properties, which are crucial for its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and formulation studies.
In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives like 2-(3-Chlorophenyl)propan-2-amine hydrochloride. These compounds have been investigated for their possible roles in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The chlorophenyl moiety, in particular, is known to influence the binding affinity and selectivity of the molecule towards certain targets, making it an attractive candidate for further optimization.
One of the most compelling areas of research involving 2-(3-Chlorophenyl)propan-2-amine hydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have been exploring its utility in developing novel therapeutic entities that could address unmet medical needs. The flexibility of its molecular framework allows for diverse chemical transformations, such as coupling reactions with carboxylic acids or aldehydes, which can lead to the formation of peptidomimetics or other bioactive molecules.
Recent studies have also highlighted the importance of amine derivatives in the context of central nervous system (CNS) disorders. Compounds with similar structural motifs have shown promise in preclinical models as potential treatments for conditions like depression, anxiety, and neurodegenerative diseases. The amine group in 2-(3-Chlorophenyl)propan-2-amine hydrochloride is particularly relevant here, as it can interact with neurotransmitter receptors and transporters, thereby modulating neuronal signaling.
The synthesis of 2-(3-Chlorophenyl)propan-2-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic compounds followed by reduction and subsequent salt formation. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods.
In terms of analytical characterization, 2-(3-Chlorophenyl)propan-2-amine hydrochloride is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about its molecular structure, purity, and impurity profiles. NMR spectroscopy is particularly useful for confirming the presence of specific functional groups and verifying the correctness of the synthesis.
The pharmacokinetic properties of 2-(3-Chlorophenyl)propan-2-amine hydrochloride are also subjects of interest in drug development. Studies have examined its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles to assess its potential as a lead compound. Understanding these parameters is essential for predicting how the compound will behave in vivo and for designing effective dosing regimens.
One notable aspect of amine derivatives is their ability to engage with various enzyme systems within the body. For instance, compounds similar to 2-(3-Chlorophenyl)propan-2-amine hydrochloride have been investigated for their interactions with monoamine oxidase (MAO) enzymes, which play a critical role in regulating neurotransmitter levels. Modulating these enzymes could have therapeutic implications for disorders associated with imbalances in neurotransmitter metabolism.
The development of computational tools has significantly accelerated the process of identifying promising candidates like 2-(3-Chlorophenyl)propan-2-amine hydrochloride. Molecular docking simulations and virtual screening techniques allow researchers to predict how a compound might bind to biological targets based on its three-dimensional structure. These predictions can then be validated through experimental studies, saving time and resources in the drug discovery pipeline.
In conclusion, 2-(3-Chlorophenyl)propan-2-amine hydrochloride (CAS No: 1216523-22-6) represents a valuable compound in pharmaceutical research due to its unique structural features and potential biological activities. Its utility as an intermediate in drug synthesis, along with its relevance in modulating CNS pathways, makes it a compound worthy of further investigation. As our understanding of molecular interactions continues to evolve, 2-(3-Chlorophenyl)propan-2-amine hydrochloride may play a crucial role in the development of novel therapeutic strategies.
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